molecular formula C7H12O5 B14511854 Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde CAS No. 63045-67-0

Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde

Cat. No.: B14511854
CAS No.: 63045-67-0
M. Wt: 176.17 g/mol
InChI Key: ZDFVXBNZHVINJV-UHFFFAOYSA-N
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Description

Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde is an organic compound characterized by the presence of a hydroxy group, a peroxy group, and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde typically involves the reaction of 2-methyloxolane with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a peroxy intermediate, which subsequently reacts with acetaldehyde to yield the final product. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are scaled up to accommodate higher production volumes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the peroxy group to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted acetaldehyde derivatives.

Scientific Research Applications

Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative damage and inflammation.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Hydroxy[(2-methyloxolan-2-yl)oxy]acetaldehyde: Similar structure but lacks the peroxy group.

    2-Methyloxolane-2-carboxaldehyde: Contains a similar oxolane ring but different functional groups.

Uniqueness

Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde is unique due to the presence of both a hydroxy and a peroxy group, which imparts distinct reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it valuable for studies related to oxidative stress and redox biology.

Properties

CAS No.

63045-67-0

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2-hydroxy-2-(2-methyloxolan-2-yl)peroxyacetaldehyde

InChI

InChI=1S/C7H12O5/c1-7(3-2-4-10-7)12-11-6(9)5-8/h5-6,9H,2-4H2,1H3

InChI Key

ZDFVXBNZHVINJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)OOC(C=O)O

Origin of Product

United States

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